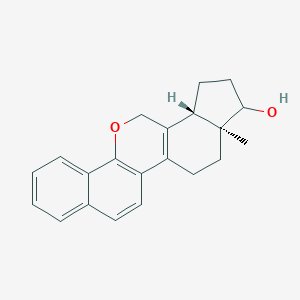
Botbo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Botbo is a novel synthesis method that has gained popularity in the scientific research community due to its efficiency and accuracy. This method is used to synthesize complex organic molecules that are difficult to obtain through traditional methods. Botbo has proved to be a game-changer in the field of organic synthesis, providing researchers with a reliable and cost-effective method to obtain complex molecules.
Mecanismo De Acción
The mechanism of action of Botbo involves the generation of a reactive intermediate that undergoes a series of reactions to yield the desired product. The mild reducing agent reduces the starting material to generate the reactive intermediate, which then undergoes a series of reactions to yield the final product. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Efectos Bioquímicos Y Fisiológicos
Botbo has been used to synthesize various molecules that have shown promising biochemical and physiological effects. For instance, Botbo has been used to synthesize natural products that exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. The ability of Botbo to synthesize complex molecules has opened up new avenues for drug discovery and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Botbo has several advantages over traditional synthesis methods. The method is highly efficient, requires fewer steps, and is cost-effective. Moreover, the reaction conditions are mild, and the reaction time is short, making it a highly efficient method. However, the method has some limitations as well. The method is not suitable for the synthesis of all types of molecules, and the reagents used in the reaction may not be compatible with all functional groups.
Direcciones Futuras
Botbo has opened up new avenues for scientific research, and there is a lot of potential for future development. Some of the future directions for Botbo include the development of new reagents that can be used in the reaction, the optimization of reaction conditions, and the synthesis of more complex molecules. Moreover, the application of Botbo in drug discovery and development is an area that requires further exploration.
Conclusion:
Botbo is a revolutionary synthesis method that has found its application in various fields of scientific research. The method is highly efficient, cost-effective, and reliable, making it a game-changer in the field of organic synthesis. The ability of Botbo to synthesize complex molecules has opened up new avenues for drug discovery and development, and there is a lot of potential for future development in this area.
Métodos De Síntesis
Botbo is a one-pot synthesis method that involves the use of a reagent that can be easily prepared from commercially available materials. This method utilizes a mild reducing agent and a base to generate a reactive intermediate that undergoes a series of reactions to yield the desired product. The reaction conditions are mild, and the reaction time is short, making it a highly efficient method.
Aplicaciones Científicas De Investigación
Botbo has found its application in various fields of scientific research, including medicinal chemistry, material science, and natural product synthesis. The ability of Botbo to synthesize complex molecules has opened up new avenues for drug discovery and development. This method has also been used to synthesize natural products that are difficult to obtain in large quantities from natural sources.
Propiedades
Número CAS |
131077-42-4 |
|---|---|
Nombre del producto |
Botbo |
Fórmula molecular |
C21H22O2 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(5S,9S)-5-methyl-12-oxapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-1(13),2(10),14,16,18,20-hexaen-6-ol |
InChI |
InChI=1S/C21H22O2/c1-21-11-10-15-16-7-6-13-4-2-3-5-14(13)20(16)23-12-17(15)18(21)8-9-19(21)22/h2-7,18-19,22H,8-12H2,1H3/t18-,19?,21-/m0/s1 |
Clave InChI |
UCCZYWCDXDHOKZ-GCSLORGYSA-N |
SMILES isomérico |
C[C@]12CCC3=C([C@@H]1CCC2O)COC4=C3C=CC5=CC=CC=C54 |
SMILES |
CC12CCC3=C(C1CCC2O)COC4=C3C=CC5=CC=CC=C54 |
SMILES canónico |
CC12CCC3=C(C1CCC2O)COC4=C3C=CC5=CC=CC=C54 |
Sinónimos |
enz(3,4)-6-oxaestra-1,3,5(10),8-tetraen-17 beta-ol benz(3,4)-6-oxaestra-1,3,5(10),8-tetraen-17-ol BOTBO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



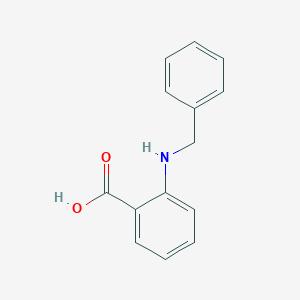
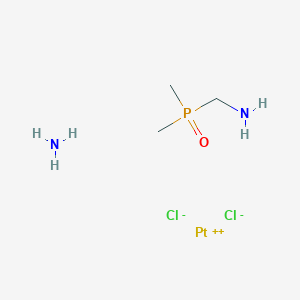
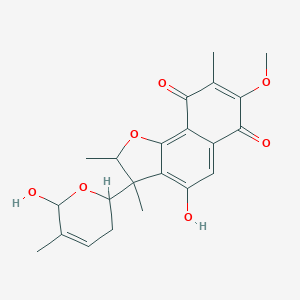
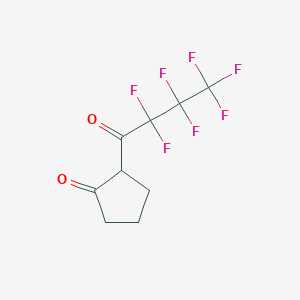
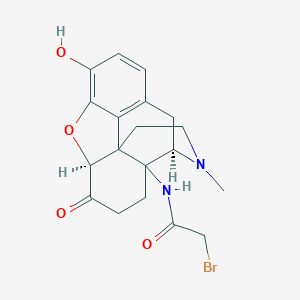

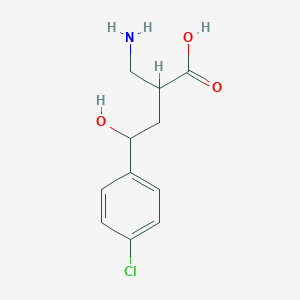
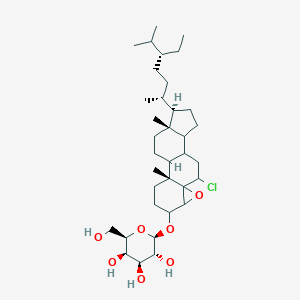
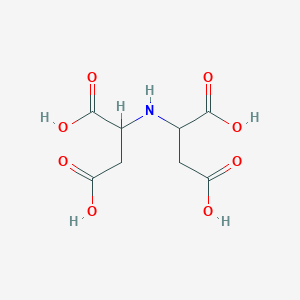
![3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B141610.png)

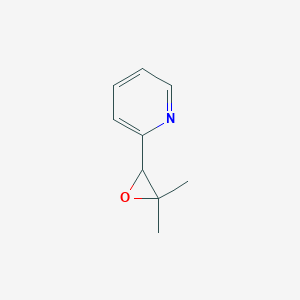
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
